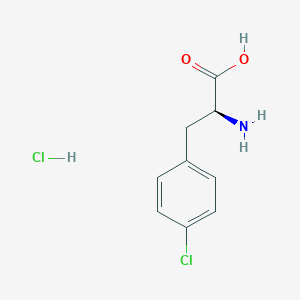

4-Chloro-L-phenylalanine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505591 | |

| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123053-23-6 | |

| Record name | L-Phenylalanine, 4-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclonine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123053236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLONINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2826ONK11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-L-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-L-phenylalanine hydrochloride (PCPA), a synthetic amino acid derivative, is a powerful tool in neuroscience research due to its specific and potent impact on the serotonergic system. This technical guide elucidates the core mechanism of action of PCPA, focusing on its role as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This document provides a detailed overview of its biochemical interactions, quantitative inhibitory data, and representative experimental protocols for in vivo studies.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The primary and most well-documented mechanism of action of this compound is the selective and irreversible inhibition of tryptophan hydroxylase (TPH).[1] TPH is the initial and rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] PCPA acts as a nonspecific antagonist to both isoforms of this enzyme, TPH1 and TPH2.[3]

The inhibition of TPH by PCPA leads to a profound and long-lasting depletion of serotonin in the brain and other tissues.[1][4] Following administration of PCPA, serotonin levels can become so low as to be undetectable.[1][4] The recovery of serotonin levels is a slow process, with a return to approximately 10% of control values in the raphe nucleus after one week and a similar level in the hypothalamus after two weeks.[1] This prolonged effect is characteristic of irreversible enzyme inhibition. While it acts as a competitive inhibitor in vitro, its in vivo action is irreversible.[4]

It is important to note that while the primary effect of PCPA is on serotonin synthesis, some studies have reported pharmacological effects unrelated to TPH inhibition, including 5-HT-like actions in certain tissues.[5][6] Additionally, at very high doses, minor effects on catecholamine levels have been observed, though these are significantly less pronounced than the impact on serotonin.[2]

Quantitative Data

The inhibitory potency of p-chloro Phenylalanine on tryptophan hydroxylase has been quantified. The following table summarizes the available data.

| Parameter | Value | Enzyme | Notes |

| Ki | 300 µM | Tryptophan Hydroxylase | Competitive inhibitor in vitro.[4] |

Signaling Pathway and Inhibitory Action

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by 4-Chloro-L-phenylalanine.

Experimental Protocols

The following provides a generalized methodology for an in vivo experiment to assess the effect of this compound on brain serotonin levels in a rodent model.

Objective: To determine the effect of PCPA administration on serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in specific brain regions.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Dissection tools

-

Homogenization buffer

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Animal Dosing:

-

Divide animals into a control group and a PCPA-treated group.

-

Dissolve PCPA in saline.

-

Administer PCPA (e.g., 300 mg/kg, intraperitoneally) to the treatment group for a specified number of days.[4]

-

Administer an equivalent volume of saline to the control group.

-

-

Tissue Collection:

-

At a predetermined time point post-treatment (e.g., 3 days), anesthetize the animals.

-

Perfuse transcardially with ice-cold saline.

-

Rapidly dissect the brain and isolate regions of interest (e.g., frontal cortex, hippocampus, striatum).

-

Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation:

-

Weigh the frozen tissue samples.

-

Homogenize the tissue in a suitable ice-cold buffer.

-

-

Neurotransmitter Analysis:

-

Analyze the levels of 5-HT and its metabolite, 5-HIAA, in the tissue homogenates using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Quantify the concentrations of 5-HT and 5-HIAA relative to tissue weight.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the levels between the control and PCPA-treated groups.

-

The following diagram illustrates the general workflow for this type of experiment.

Conclusion

This compound is a highly effective and specific tool for the experimental depletion of serotonin. Its mechanism of action, centered on the irreversible inhibition of tryptophan hydroxylase, is well-established. Understanding this core mechanism is crucial for the design and interpretation of studies investigating the role of the serotonergic system in various physiological and pathological processes. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in the field.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of 4-Chloro-L-phenylalanine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-L-phenylalanine Hydrochloride (PCPA) is a synthetic amino acid derivative widely utilized in neuroscience research as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT). By irreversibly inhibiting TPH, PCPA serves as a critical pharmacological tool for depleting serotonin levels in the brain and peripheral tissues. This depletion allows for the investigation of the multifaceted roles of serotonin in a wide array of physiological and behavioral processes, including, but not limited to, sleep, mood, appetite, pain perception, and neuroendocrine function. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound.

Introduction

4-Chloro-L-phenylalanine, also known as Fenclonine, is a derivative of the essential amino acid L-phenylalanine.[1] Its primary and most significant biochemical function is the inhibition of tryptophan hydroxylase.[2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the synthesis of the neurotransmitter serotonin.[3] PCPA's ability to selectively and irreversibly inhibit this enzyme makes it an invaluable tool in experimental settings to induce a hyposerotonergic state, thereby enabling the study of serotonin's role in various biological systems.[2][4]

Mechanism of Action

PCPA acts as an irreversible inhibitor of tryptophan hydroxylase.[2] In vivo, it is believed that PCPA is incorporated into the TPH enzyme, leading to an inactive protein.[2] The recovery of serotonin synthesis is therefore dependent on the synthesis of new TPH enzyme molecules.[2] This irreversible inhibition results in a profound and long-lasting depletion of serotonin in the central and peripheral nervous systems.[2][5] Studies have shown that PCPA is a more selective inhibitor for TPH compared to other related enzymes like tyrosine hydroxylase. There are two known isoforms of TPH: TPH1, primarily found in peripheral tissues, and TPH2, the predominant form in the brain.[1] PCPA is a non-specific antagonist of both TPH1 and TPH2.

Quantitative Data

The in vivo efficacy of 4-Chloro-L-phenylalanine in depleting serotonin levels has been quantified in numerous studies. The following tables summarize key quantitative data from rodent models.

| Parameter | Species | Dose | Administration Route | Time Point | Brain Region | % Depletion of Serotonin (5-HT) | % Depletion of 5-HIAA | Reference |

| Serotonin Depletion | Rat | 1000 mg/kg | i.p. | Not Specified | Whole Brain | 90.6% | 91.8% | [6] |

| Serotonin Depletion | Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Oral | 7 days | Hippocampus | 85% | Not Reported | [4] |

| Serotonin Depletion | Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Oral | 7 days | Prefrontal Cortex | 65% | Not Reported | [4] |

| Serotonin Depletion | Mouse | Not Specified | i.p. | 7 days | Hippocampus | 55% | Not Reported | [4] |

| Serotonin Depletion | Mouse | Not Specified | i.p. | 7 days | Prefrontal Cortex | 50% | Not Reported | [4] |

| Serotonin Depletion | Rat | 300 mg/kg/day for 2 days | i.p. | 3 days | Medial Basal Hypothalamus | "dramatic depletion" | Not Reported | [7] |

| TPH Activity | Rat | Not specified | Not specified | 1 day | Raphe Nucleus & Hypothalamus | ~90% | Not Applicable | [8] |

| Parameter | Value | Enzyme | Comments | Reference |

| Ki | 32.6 +/- 6.2 µM | Tryptophan Hydroxylase | This value is for p-ethynylphenylalanine (pEPA), a more potent competitive and reversible inhibitor, provided for context as a direct Ki for PCPA was not found in the immediate literature. PCPA acts as an irreversible inhibitor in vivo. | [9] |

Signaling Pathways and Experimental Workflows

Serotonin Synthesis Pathway and Inhibition by PCPA

The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by 4-Chloro-L-phenylalanine.

Caption: Serotonin synthesis pathway and the irreversible inhibition of Tryptophan Hydroxylase (TPH) by 4-Chloro-L-phenylalanine (PCPA).

Experimental Workflow for In Vivo Serotonin Depletion

The following diagram outlines a typical experimental workflow for inducing and assessing serotonin depletion in a rodent model using PCPA.

Caption: A generalized experimental workflow for in vivo studies involving serotonin depletion using 4-Chloro-L-phenylalanine.

Experimental Protocols

In Vivo Serotonin Depletion in Mice (Intraperitoneal Injection)

Objective: To induce significant depletion of brain serotonin levels for behavioral or neurochemical studies.

Materials:

-

This compound (PCPA)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Warming plate or water bath

-

Vortex mixer

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Male C57BL/6 mice (8-10 weeks old)

Protocol:

-

Preparation of PCPA Solution:

-

On each day of injection, freshly prepare the PCPA solution.

-

A common dosage is 300 mg/kg.[10]

-

PCPA has limited solubility in neutral aqueous solutions. To aid dissolution, gentle warming and vortexing may be required. Some protocols suggest the use of a small amount of Tween 80 (e.g., 2%) in saline, followed by homogenization before each injection.[11]

-

For a 25g mouse, the required dose is 7.5 mg. If a 10 mg/mL solution is prepared, the injection volume would be 0.75 mL.

-

-

Administration:

-

Administer the prepared PCPA solution or vehicle (saline) via intraperitoneal (i.p.) injection.

-

A typical dosing schedule is once daily for five consecutive days.[10]

-

-

Post-Administration:

-

Monitor the animals for any adverse effects.

-

Behavioral testing can typically commence 24 hours after the final injection.

-

For neurochemical analysis, brain tissue is collected at the desired time point post-treatment.

-

In Vivo Serotonin Depletion in Mice (Oral Administration)

Objective: To induce serotonin depletion through a less stressful oral route.

Materials:

-

4-Chloro-L-phenylalanine (PCPA)

-

Jelly cubes or other palatable food matrix

-

Precision scale

-

Male C57BL/6 mice

Protocol:

-

Preparation of PCPA-containing Jelly:

-

Calculate the required amount of PCPA for the desired dose. One study utilized an estimated dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[4]

-

Incorporate the weighed PCPA into a palatable jelly matrix.

-

-

Administration:

-

Provide the PCPA-containing jelly to the mice.

-

Ensure consumption of the entire dose.

-

The control group should receive jelly without PCPA.

-

-

Post-Administration:

-

Follow the same monitoring and subsequent testing procedures as described for the intraperitoneal route.

-

Off-Target Effects and Considerations

While PCPA is a relatively selective inhibitor of TPH, researchers should be aware of potential off-target effects. Some studies have reported that at high doses, PCPA may have some effects on catecholamine levels, although to a much lesser extent than its impact on serotonin.[12] Additionally, some pharmacological effects of PCPA may be unrelated to TPH inhibition, such as 5-HT-like actions on certain smooth muscle preparations.[13] Therefore, it is crucial to include appropriate control groups and interpret data within the context of these potential confounding factors.

Conclusion

This compound is a powerful and indispensable tool in neuroscience research. Its ability to cause profound and long-lasting depletion of serotonin through the irreversible inhibition of tryptophan hydroxylase allows for detailed investigation into the role of this critical neurotransmitter in health and disease. Careful consideration of dosing, administration route, and potential off-target effects is essential for robust and reproducible experimental outcomes. This guide provides a foundational understanding for researchers employing PCPA to unravel the complexities of the serotonergic system.

References

- 1. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenclonine - Wikipedia [en.wikipedia.org]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-L-phenylalanine Hydrochloride: A Technical Guide to its Application as a Tryptophan Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-L-phenylalanine (PCPA) hydrochloride is a potent, irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. This technical guide provides an in-depth overview of PCPA, including its mechanism of action, chemical properties, and its application in experimental research to induce serotonin depletion. Detailed experimental protocols for in vitro TPH inhibition assays and in vivo serotonin and 5-hydroxyindoleacetic acid (5-HIAA) quantification are provided, along with a summary of its inhibitory potency and effects on central serotonin levels.

Introduction

4-Chloro-L-phenylalanine, also known as Fenclonine, is an invaluable pharmacological tool for investigating the physiological and behavioral roles of serotonin.[1] By irreversibly inhibiting TPH, PCPA effectively depletes serotonin stores in both the central nervous system and the periphery.[1][2] This specific mode of action allows researchers to study the consequences of reduced serotonergic neurotransmission in various physiological and pathological conditions. PCPA is a non-specific antagonist of both TPH isoforms, TPH1 and TPH2.[2]

Chemical and Physical Properties

4-Chloro-L-phenylalanine hydrochloride is a white to off-white solid. It is a derivative of the amino acid L-phenylalanine.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ · HCl |

| Molecular Weight | 236.1 g/mol |

| CAS Number | 123053-23-6 |

| Solubility | Soluble in water. |

| Storage | Store at room temperature, protected from light and moisture. |

Mechanism of Action: Tryptophan Hydroxylase Inhibition

The primary mechanism of action of PCPA is the irreversible inhibition of tryptophan hydroxylase. TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the first and rate-limiting step in the biosynthesis of serotonin.[3] This inhibition leads to a profound and long-lasting depletion of serotonin in the brain and peripheral tissues.

Serotonin Synthesis Pathway and PCPA's Point of Intervention

The synthesis of serotonin from L-tryptophan involves two enzymatic steps. PCPA acts on the initial, rate-limiting step, effectively halting the entire pathway.

References

An In-depth Technical Guide to the Synthesis and Properties of 4-Chloro-L-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-L-phenylalanine Hydrochloride, a critical tool in neuroscience research and drug development. This document details its synthesis, physicochemical and biological properties, and key experimental protocols.

Introduction

4-Chloro-L-phenylalanine (L-PCPA) is a synthetic amino acid derivative that serves as a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. Its hydrochloride salt is a commonly used form in research settings due to its stability and solubility. By depleting serotonin levels in the brain and periphery, this compound is an invaluable pharmacological tool for investigating the role of serotonin in a wide range of physiological and pathological processes, including sleep, mood, and neuroendocrine function.[1][2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for 4-Chloro-L-phenylalanine and its hydrochloride salt is presented below.

Table 1: Physicochemical Properties of 4-Chloro-L-phenylalanine and its Hydrochloride Salt

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀ClNO₂ · HCl | [3] |

| Molecular Weight | 236.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 244 - 246 °C | [4] |

| Solubility | Sparingly soluble in water, slightly soluble in DMSO. Soluble in 1N HCl (50 mg/mL). | [4][5] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [4] |

| pKa | pK1: 2.08 (+1); pK2: 8.96 (0) (at 25°C for DL-form) | [6] |

| Optical Rotation | +10° (c=1, H₂O) for D-form hydrochloride | [7] |

Table 2: Spectroscopic Data for 4-Chloro-L-phenylalanine Derivatives

| Technique | Data Summary | Reference |

| ¹H NMR | Spectra available for 4-Chloro-L-phenylalanine and its methyl ester hydrochloride. | [8][9] |

| ¹³C NMR | Spectra available for 4-Chloro-L-phenylalanine and its methyl and ethyl ester hydrochlorides. | [8][10][11] |

| Mass Spectrometry | MS-MS and LC-MS data available for 4-Chloro-L-phenylalanine. | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including direct chlorination of L-phenylalanine, enzymatic synthesis, and resolution of a racemic mixture.

Chemical Synthesis and Purification

A common approach involves the electrophilic chlorination of L-phenylalanine, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis and Purification of this compound

-

N-Acetylation of L-phenylalanine: L-phenylalanine is first protected by acetylation to prevent side reactions at the amino group. L-phenylalanine is dissolved in glacial acetic acid, and acetic anhydride is added. The mixture is heated to reflux, then cooled to allow crystallization of N-acetyl-L-phenylalanine.

-

Chlorination: The N-acetyl-L-phenylalanine is dissolved in a suitable solvent, such as a mixture of acetic acid and sulfuric acid. A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise while maintaining a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the chlorination, the reaction mixture is quenched with water. The N-acetyl-4-chloro-L-phenylalanine is then hydrolyzed by heating with aqueous hydrochloric acid to remove the acetyl protecting group.

-

Isolation and Purification of the Hydrochloride Salt: The solution is cooled, and crude this compound crystallizes out. The product is collected by filtration and can be recrystallized from a mixture of water and ethanol to yield the purified hydrochloride salt. The final product is washed with a cold solvent like diethyl ether and dried under vacuum.

Chiral Resolution of DL-4-Chlorophenylalanine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 4-chlorophenylalanine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: A racemic mixture of 4-chlorophenylalanine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid or (S)-(-)-1-phenylethylamine, is added to the solution.[12][13] The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

Fractional Crystallization: One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amino acid enantiomer.

-

Conversion to Hydrochloride Salt: The desired L-enantiomer is then dissolved in a minimal amount of water and treated with concentrated hydrochloric acid. The solution is cooled to induce crystallization of this compound.[14] The crystals are collected, washed with a cold non-polar solvent, and dried.

Caption: Workflow for Chiral Resolution.

Biological Properties and Mechanism of Action

The primary biological effect of 4-Chloro-L-phenylalanine is the depletion of serotonin through the irreversible inhibition of tryptophan hydroxylase (TPH).

Table 3: Biological Properties of 4-Chloro-L-phenylalanine

| Property | Value | Reference |

| Target Enzyme | Tryptophan Hydroxylase (TPH1 and TPH2) | [15] |

| Mechanism of Action | Irreversible inhibitor | |

| IC₅₀ (TPH1) | 4.49 µM | [15] |

| IC₅₀ (TPH2) | 1.55 µM | [15] |

| In Vivo Effect | Depletion of brain and peripheral serotonin levels. | [16][17][18] |

Mechanism of Action: Inhibition of Serotonin Synthesis

Serotonin is synthesized from the essential amino acid L-tryptophan. The first and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). 4-Chloro-L-phenylalanine acts as a competitive inhibitor of TPH, binding irreversibly to the enzyme and rendering it inactive.[15] This leads to a significant and long-lasting depletion of serotonin in both the central nervous system and peripheral tissues.

Caption: Serotonin Synthesis Pathway Inhibition.

In Vivo Applications and Experimental Protocols

This compound is widely used in animal models to study the effects of serotonin depletion.

Experimental Protocol: Serotonin Depletion in a Rodent Model

-

Animal Model: Adult male C57BL/6 mice are commonly used.[19] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

-

Compound Preparation: this compound is dissolved in sterile saline. For intraperitoneal (i.p.) injections, a concentration of 10-30 mg/mL is typical. For oral administration, the compound can be mixed into a palatable jelly.[19]

-

Dosing Regimen: A common i.p. dosing regimen is 150-300 mg/kg daily for 2-4 days.[17][20] For oral administration in mice, an estimated dose of 500 mg/kg on the first two days followed by 250 mg/kg for the subsequent days has been shown to be effective.[19]

-

Experimental Timeline: Serotonin depletion is typically observed within 24-72 hours after the initial administration and can last for several days to weeks. Behavioral testing or tissue collection is usually performed at the point of maximal serotonin depletion.

-

Endpoint Analysis: Brain regions (e.g., hippocampus, prefrontal cortex) and peripheral tissues are collected and analyzed for serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Caption: Typical In Vivo Experimental Workflow.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause irritation to the eyes, skin, and respiratory tract.[21] The compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion

This compound remains an indispensable tool for researchers investigating the serotonergic system. Its well-characterized mechanism of action and potent in vivo effects allow for the targeted depletion of serotonin, enabling a deeper understanding of its role in health and disease. This guide provides essential information on its synthesis, properties, and experimental use to aid researchers in their scientific endeavors.

References

- 1. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-chloro-dl-phenylalanine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR [m.chemicalbook.com]

- 11. DL-4-CHLOROPHENYLALANINE ETHYL ESTER HYDROCHLORIDE(52031-05-7) 13C NMR spectrum [chemicalbook.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 15. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resources.amsbio.com [resources.amsbio.com]

An In-Depth Technical Guide to p-Chlorophenylalanine (PCPA): Discovery, Mechanism, and Experimental Applications

This technical guide provides a comprehensive overview of para-chlorophenylalanine (PCPA), a pivotal tool in neuroscience research. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its history, mechanism of action, and detailed experimental protocols.

Discovery and History

The journey of p-chlorophenylalanine (PCPA), also known as Fenclonine, from a synthesized amino acid derivative to a cornerstone of serotonin research is a story of serendipity and systematic investigation. While the initial synthesis of PCPA predates its widespread use in neuropharmacology, its significance was truly unveiled in the mid-1960s.

In 1966, B. Kenneth Koe and Albert Weissman, working at Pfizer, published a landmark paper that established PCPA as a potent and specific depletor of brain serotonin.[1] Their discovery was somewhat fortuitous, arising from an investigation into the effects of chlorinated amphetamine analogs on serotonin levels. They observed that PCPA caused a profound and long-lasting depletion of serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), while having minimal effects on catecholamine concentrations.[1] This specificity was a significant breakthrough, providing researchers with a powerful tool to selectively probe the functions of the serotonergic system.

Early research quickly focused on elucidating the mechanism behind this serotonin depletion. It was determined that PCPA acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] This inhibition occurs in vivo and is long-lasting, with serotonin levels taking days to weeks to return to baseline.[1]

Subsequent studies further characterized the effects of PCPA, confirming its potent and sustained depletion of 5-HT in various animal models, including rats, mice, and dogs.[2] This foundational work paved the way for decades of research utilizing PCPA to investigate the role of serotonin in a vast array of physiological and behavioral processes, including sleep, mood, aggression, and pain.

Mechanism of Action: Serotonin Synthesis Inhibition

PCPA exerts its effects by targeting the very first and rate-limiting step in the synthesis of serotonin. The signaling pathway below illustrates this process and the point of intervention by PCPA.

PCPA is a structural analog of phenylalanine and acts as an irreversible inhibitor of tryptophan hydroxylase (TPH). TPH is responsible for the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis. The inhibition of TPH by PCPA is believed to be due to its incorporation into the enzyme, leading to a conformational change and inactivation. This inactivation is long-lasting, and the recovery of TPH activity, and consequently serotonin levels, requires the synthesis of new enzyme molecules.

While highly selective for TPH, some studies have reported that at very high doses, PCPA can also have minor effects on other enzyme systems and neurotransmitter levels. For instance, some reports indicate a reduction in noradrenaline and dopamine concentrations, although to a much lesser extent than the depletion of serotonin.[3][4]

Quantitative Data on PCPA-Induced Serotonin Depletion

The following tables summarize the quantitative effects of PCPA on serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in different brain regions of commonly used animal models.

Table 1: Effect of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rat Brain

| Brain Region | PCPA Dose (mg/kg) & Regimen | Time Post-Treatment | % Decrease in 5-HT (mean ± SEM) | % Decrease in 5-HIAA (mean ± SEM) | Reference |

| Whole Brain | 300, single i.p. | 72 hours | 85-90% | 85-90% | [5] |

| Frontal Cortex | 150, single i.p. | 24 hours | ~50% | ~50% | [6] |

| Hippocampus | 150, oral, subchronic | - | Significant Decrease | Significant Decrease | [4] |

| Striatum | 150, oral, subchronic | - | No Significant Change | Significant Decrease | [4] |

| Prefrontal Cortex | 150, oral, subchronic | - | Significant Decrease | Significant Decrease | [4] |

| Midbrain | 400, single i.p. | 24 hours | Significant Decrease | Not Reported | [7] |

Table 2: Effect of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Mouse Brain

| Brain Region | PCPA Dose (mg/kg) & Regimen | Time Post-Treatment | % Decrease in 5-HT (mean ± SEM) | % Decrease in 5-HIAA (mean ± SEM) | Reference |

| Whole Brain | 300, single i.p. | 72 hours | ~80% | ~80% | [8] |

| Frontal Cortex | 200 (3 days) + 20 Fenfluramine (day 4) | - | 94.9% | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted using PCPA.

Serotonin and 5-HIAA Quantification by HPLC-ECD

This protocol outlines the measurement of 5-HT and 5-HIAA in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

Brain tissue from control and PCPA-treated animals

-

0.1 M Perchloric acid containing 0.1% EDTA and 0.1% sodium metabisulfite

-

HPLC system with an electrochemical detector

-

C18 reverse-phase analytical column

-

Mobile phase (e.g., phosphate buffer, methanol, EDTA, sodium octyl sulfate)

-

Standards for 5-HT and 5-HIAA

Procedure:

-

Tissue Preparation: Rapidly dissect the brain region of interest on ice. Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid solution.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the monoamines.

-

HPLC Analysis:

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the compounds on a C18 column using an appropriate mobile phase.

-

Detect 5-HT and 5-HIAA using an electrochemical detector set at an optimal oxidation potential (e.g., +0.65 V).

-

-

Quantification: Calculate the concentrations of 5-HT and 5-HIAA by comparing the peak areas of the samples to those of the external standards.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to assess depressive-like behavior in rodents.

Materials:

-

Cylindrical container (e.g., 25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

Video recording equipment (optional but recommended)

-

Stopwatch

Procedure:

-

Apparatus Setup: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 15 cm).

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the test.

-

Test Session:

-

Gently place the mouse into the water-filled cylinder.

-

The total duration of the test is typically 6 minutes.

-

Record the behavior of the mouse, either manually or using a video camera.

-

-

Scoring: The primary measure is immobility time, which is defined as the period when the mouse makes only the minimal movements necessary to keep its head above water. Typically, the last 4 minutes of the 6-minute session are scored.

-

Data Analysis: Compare the immobility time between PCPA-treated and control groups. An increase in immobility time is interpreted as a depressive-like phenotype.

Elevated Plus Maze (EPM) in Rodents

The EPM is used to assess anxiety-like behavior.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video recording and tracking software

Procedure:

-

Acclimation: Acclimate the animal to the testing room for at least 1 hour prior to testing.[9]

-

Test Session:

-

Data Analysis: Analyze the video recordings to determine:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

Materials:

-

Open field arena (a square or circular arena with walls)

-

Video recording and tracking software

Procedure:

-

Acclimation: Acclimate the animal to the testing room for at least 1 hour.

-

Test Session:

-

Place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a predetermined time (e.g., 10-30 minutes).

-

Record the session with an overhead camera.

-

-

Data Analysis: The arena is typically divided into a central zone and a peripheral zone. Analyze the recordings for:

-

Total distance traveled (a measure of locomotor activity).

-

Time spent in the center of the arena (an indicator of anxiety; less time in the center suggests higher anxiety).

-

Frequency of entries into the center zone.

-

Clinical Applications and Limitations

Given its potent serotonin-depleting effects, PCPA was investigated for therapeutic applications, most notably in the treatment of carcinoid syndrome. This condition is characterized by the overproduction of serotonin by neuroendocrine tumors, leading to severe diarrhea, flushing, and other symptoms.

Clinical trials in the 1970s and 1980s explored the use of PCPA in patients with carcinoid syndrome. While the drug was effective in reducing urinary 5-HIAA levels and alleviating some symptoms, its clinical development was ultimately halted due to a range of adverse effects. These included hypersensitivity reactions, psychiatric disturbances, and eosinophilia.[12] The significant side effect profile outweighed the therapeutic benefits, leading to the discontinuation of its development for this indication.

Today, the use of PCPA is confined to preclinical research, where it remains an invaluable tool for investigating the role of serotonin in the central nervous system. Its irreversible and potent action allows for the creation of robust models of serotonin depletion, facilitating the study of serotonergic function in health and disease. However, researchers must remain mindful of its potential non-specific effects and the long-lasting nature of its action when designing and interpreting experiments. The development of more specific and reversible tryptophan hydroxylase inhibitors continues to be an active area of research for potential therapeutic applications.

References

- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Chlorophenylalanine: a specific depletor of brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Affected by 4-Chloro-L-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical effects of 4-Chloro-L-phenylalanine Hydrochloride (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase. This document details the primary biochemical pathways affected by PCPA, presents quantitative data on its neurochemical impact, outlines detailed experimental protocols for in vivo and in vitro studies, and provides visual representations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of Serotonin Synthesis

4-Chloro-L-phenylalanine (also known as p-Chlorophenylalanine or Fenclonine) acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively blocks the synthesis of new serotonin molecules. This leads to a profound and long-lasting depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the central nervous system and peripheral tissues. The effects of PCPA on serotonin levels are so significant that serotonin can become undetectable immunohistochemically within the first day of administration.[1]

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by PCPA.

Caption: Serotonin synthesis pathway and its inhibition by PCPA.

Quantitative Effects on Neurotransmitter Levels

The administration of PCPA leads to a significant reduction in serotonin and 5-HIAA levels in various brain regions. The extent of this depletion is dose-dependent. Furthermore, high doses of PCPA can also affect other monoamine neurotransmitters, such as dopamine and norepinephrine, although generally to a lesser extent than serotonin.

Table 1: Effects of Intraperitoneal (i.p.) PCPA Administration on Brain Monoamine Levels in Rodents

| Animal Model | PCPA Dosage | Brain Region | % Decrease in Serotonin (5-HT) | % Decrease in 5-HIAA | % Decrease in Dopamine (DA) | % Decrease in Norepinephrine (NA) | Reference |

| Rat | 100-150 mg/kg (single dose) | Whole Brain | 30-50% | Not Specified | Not Specified | Not Specified | [2] |

| Rat | 300 mg/kg (single dose) | Frontal Cortex | >99% | >99% | 42% | 30% | [3] |

| Rat | 400 mg/kg (single dose) | Not Specified | Not Specified | Not Specified | 52% (in A9), 63% (in A10) | Not Specified | [4] |

| Rat | 2 x 400 mg/kg | Cortex | 98.7% | Not Specified | 96% | 23.5% | [5] |

| Rat | 1000 mg/kg | Whole Brain | 90.6% | 91.8% | Not Specified | Not Specified | [6] |

| Mouse | 100 mg/kg/day for 4 days | Cortex | 67-70% | Not Specified | Not Specified | Not Specified | [7] |

Table 2: Comparison of Oral vs. Intraperitoneal (i.p.) PCPA Administration in Mice

| Administration Route | PCPA Dosage | Brain Region | % Decrease in Serotonin (5-HT) | Reference |

| Oral | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Hippocampus | 85% | [8] |

| i.p. | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Hippocampus | 55% | [8] |

| Oral | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Prefrontal Cortex | 65% | [8] |

| i.p. | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Prefrontal Cortex | 50% | [8] |

Downstream Effects on Other Neurotransmitter Systems

The profound depletion of serotonin by PCPA can lead to secondary or downstream effects on other neurotransmitter systems, particularly the dopaminergic and noradrenergic systems. This is likely due to the complex interplay and regulatory interactions between these monoamine systems in the brain. For instance, studies have shown that PCPA treatment can lead to a reduction in dopamine and norepinephrine levels in certain brain regions.[3][5]

Caption: Downstream effects of PCPA on neurotransmitter systems.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PCPA.

In Vivo PCPA Administration and Sample Collection (Rodent Model)

Objective: To induce serotonin depletion in a rodent model for subsequent neurochemical or behavioral analysis.

Materials:

-

This compound (PCPA)

-

Sterile saline (0.9% NaCl) or vehicle for oral administration (e.g., jelly cubes)

-

Animal scale

-

Syringes and needles for injection (if applicable)

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Dissection tools

-

Cryovials or other appropriate sample storage tubes

-

Dry ice or liquid nitrogen

Procedure:

-

Animal Handling and Acclimation: House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water. Allow for an acclimation period of at least one week before the start of the experiment.

-

PCPA Preparation:

-

Intraperitoneal (i.p.) Injection: Dissolve PCPA in sterile saline. The concentration should be calculated based on the desired dosage and the injection volume (typically 1-2 ml/kg for rats). Gentle heating and sonication may be required to fully dissolve the compound.

-

Oral Administration: For voluntary oral consumption, PCPA can be mixed into a palatable vehicle like jelly cubes.[8] The amount of PCPA per cube should be calculated based on the estimated daily consumption of the animal and the target dosage.

-

-

PCPA Administration:

-

i.p. Injection: Weigh the animal and calculate the required injection volume. Administer the PCPA solution via intraperitoneal injection. For multi-day studies, injections are typically given once daily.

-

Oral Administration: Provide the PCPA-containing vehicle to the animals. Monitor consumption to ensure the target dosage is achieved.

-

-

Time Course: The time to maximum serotonin depletion varies with the dose and administration route but is typically observed 2-4 days after the initial administration.

-

Tissue Collection:

-

At the desired time point post-administration, anesthetize the animal deeply.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Rapidly dissect the brain and isolate the regions of interest (e.g., frontal cortex, hippocampus, striatum) on an ice-cold surface.

-

Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store them at -80°C until analysis.

-

Quantification of Monoamines by HPLC-ECD

Objective: To measure the concentrations of serotonin, dopamine, norepinephrine, and their metabolites in brain tissue homogenates.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Analytical column (e.g., C18 reverse-phase)

-

Homogenizer (sonicator or tissue grinder)

-

Centrifuge

-

Perchloric acid (PCA) solution (e.g., 0.1 M) containing antioxidants (e.g., EDTA and sodium metabisulfite)

-

Mobile phase (e.g., a buffered aqueous-organic solution)

-

Standards for serotonin, 5-HIAA, dopamine, DOPAC, HVA, norepinephrine.

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue samples.

-

Homogenize the tissue in a known volume of ice-cold PCA solution.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant, which contains the monoamines.

-

-

HPLC-ECD Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

The monoamines are separated on the analytical column based on their physicochemical properties.

-

As the separated compounds elute from the column, they are detected by the electrochemical detector. The detector measures the current generated by the oxidation or reduction of the analytes at a specific electrode potential.

-

-

Quantification:

-

Create a standard curve by injecting known concentrations of the monoamine standards.

-

Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.

-

Normalize the concentrations to the weight of the tissue.

-

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

Objective: To determine the inhibitory effect of PCPA on TPH activity in vitro.

Materials:

-

Source of TPH enzyme (e.g., recombinant TPH or brain tissue homogenate from a control animal)

-

L-tryptophan (substrate)

-

6-methyl-tetrahydropterin (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

Buffer (e.g., Tris-HCl or HEPES)

-

This compound (PCPA) at various concentrations

-

Perchloric acid (for reaction termination)

-

HPLC system with fluorescence or electrochemical detection to measure 5-HTP production.

Procedure:

-

Enzyme Preparation:

-

If using brain tissue, homogenize the tissue in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.

-

If using recombinant TPH, dilute it to the desired concentration in the assay buffer.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the buffer, L-tryptophan, 6-methyl-tetrahydropterin, DTT, catalase, and ferrous ammonium sulfate.

-

Add different concentrations of PCPA (the inhibitor) to the reaction tubes. Include a control tube with no inhibitor.

-

Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the TPH enzyme preparation.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant for the amount of 5-HTP produced using HPLC with either fluorescence or electrochemical detection.

-

-

Data Analysis:

-

Calculate the rate of 5-HTP formation for each PCPA concentration.

-

Determine the IC50 value of PCPA, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of PCPA.

References

- 1. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of p-Chlorophenylalanine (PCPA) in the Inhibition of Serotonin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental methodologies related to the use of p-Chlorophenylalanine (PCPA) as an inhibitor of serotonin biosynthesis. PCPA, an irreversible inhibitor of tryptophan hydroxylase, serves as a critical tool in neuroscience research for investigating the roles of serotonin in various physiological and pathological processes.

Introduction to Serotonin Biosynthesis and its Inhibition by PCPA

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter synthesized from the essential amino acid L-tryptophan. The biosynthesis of serotonin is a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[1]

There are two isoforms of TPH: TPH1, which is predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, the primary isoform in the serotonergic neurons of the brain's raphe nuclei.[2] PCPA, also known as fenclonine, acts as a selective and irreversible inhibitor of both TPH isoforms. By blocking the rate-limiting step of serotonin synthesis, PCPA leads to a profound and sustained depletion of serotonin in both the central nervous system and the periphery.[1] This makes PCPA an invaluable pharmacological tool for studying the consequences of serotonin deficiency.

Mechanism of Action of PCPA

PCPA is a synthetic amino acid analog that acts as an irreversible inhibitor of tryptophan hydroxylase.[3] Its inhibitory action is non-specific to the TPH isoforms, affecting both TPH1 and TPH2. The irreversible nature of this inhibition means that the restoration of serotonin synthesis is dependent on the synthesis of new TPH enzyme, a process that can take several days to weeks. It is important to note that PCPA does not affect the activity of the second enzyme in the pathway, aromatic L-amino acid decarboxylase (AADC).

The consequence of TPH inhibition by PCPA is a dramatic and long-lasting depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain and other tissues.[4][5] The extent and duration of this depletion are dose-dependent.

Quantitative Data on PCPA Inhibition

The efficacy of PCPA as a TPH inhibitor and its in vivo effects on serotonin levels have been quantified in numerous studies. Below is a summary of key quantitative data.

| Parameter | Value | Species/System | Notes | Reference |

| IC50 (TPH1) | 4.49 mM | Human TPH1 (in vitro) | [6] | |

| IC50 (TPH2) | 1.55 mM | Human TPH2 (in vitro) | [6] | |

| IC50 (TPH1) | 250 µM | (in vitro) | Literature value cited in a study. | [6] |

| Serotonin Depletion | >99% | Rat frontal cortex | [4] | |

| Serotonin & 5-HIAA Depletion | ~90% | Rat whole brain | Dose of 1000 mg/kg. | [5] |

| Serotonin Depletion | up to 10-fold decrease | Rat brain | Dose of 300 mg/kg. | [5][7] |

| Serotonin Depletion (Hippocampus) | 85% (oral), 55% (i.p.) | Mouse | 7-day treatment. | |

| Serotonin Depletion (Prefrontal Cortex) | 65% (oral), 50% (i.p.) | Mouse | 7-day treatment. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of PCPA in research. The following sections provide outlines for key in vitro and in vivo experiments.

In Vitro Tryptophan Hydroxylase Inhibition Assay

This protocol is adapted from a high-throughput screening assay for TPH inhibitors.[6]

Objective: To determine the in vitro potency of PCPA in inhibiting TPH1 and TPH2 activity.

Materials:

-

Recombinant human TPH1 and TPH2 enzymes

-

PCPA

-

L-tryptophan

-

Tetrahydrobiopterin (BH4) as a cofactor

-

Catalase

-

Bovine Serum Albumin (BSA)

-

HEPES buffer (pH 7.0)

-

Ammonium sulfate

-

Iron ammonium sulfate

-

Dithiothreitol (DTT)

-

30% Sulfuric acid (for quenching)

-

384-well plates

-

Fluorescence plate reader (Excitation: 280 nm, Emission: 535 nm)

Procedure:

-

Prepare Enzyme Buffer: 40 mM HEPES (pH 7.0), 200 mM ammonium sulfate, 10 µM iron ammonium sulfate, 0.1 mg/mL BSA, 25 µg/mL catalase, and 0.04% CHAPS.

-

Prepare Substrate Buffer: Same as enzyme buffer, with the addition of 10 mM DTT.

-

Compound Preparation: Prepare serial dilutions of PCPA in DMSO.

-

Assay Setup (in a 384-well plate):

-

Add 0.5 µL of PCPA solution to each well.

-

Add 20 µL of diluted TPH1 (final concentration 10 nM) or TPH2 (final concentration 30 nM) in enzyme buffer.

-

Pre-incubate the enzyme and PCPA for 15 minutes at room temperature.

-

-

Reaction Initiation: Add 5 µL of substrate solution (containing L-tryptophan and BH4) to each well.

-

Incubation: Cover the plate and incubate at room temperature for 30 minutes for TPH1 and 60 minutes for TPH2.

-

Reaction Quenching: Add 25 µL of 30% sulfuric acid to each well.

-

Detection: Immediately read the fluorescence on a plate reader. The production of 5-HTP leads to an increase in fluorescence.

-

Data Analysis: Calculate the IC50 value of PCPA by plotting the percentage of inhibition against the log concentration of PCPA.

In Vivo Serotonin Depletion in Rodents

This protocol provides a general guideline for inducing serotonin depletion in rats or mice using PCPA.

Objective: To achieve significant depletion of brain serotonin for behavioral or neurochemical studies.

Materials:

-

p-Chlorophenylalanine (PCPA) methyl ester hydrochloride (more soluble in aqueous solutions)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Syringes and needles for injection

Procedure (Intraperitoneal Injection in Mice): [8][9]

-

Animal Housing: House animals individually to monitor food and water intake and to prevent aggressive behavior.

-

PCPA Solution Preparation: On each day of injection, freshly dissolve PCPA methyl ester in sterile PBS to the desired concentration (e.g., 10 mg/mL).

-

Dosing Regimen: Administer PCPA via intraperitoneal (i.p.) injection at a dose of 300 mg/kg once daily for five consecutive days. A control group should receive volume-matched injections of the vehicle (PBS).

-

Post-Injection Monitoring: Monitor the animals for any adverse effects.

-

Experimental Timeline: Behavioral testing or tissue collection is typically performed 24 hours after the last injection.

Procedure (Oral Administration in Mice):

-

PCPA Preparation: Mix PCPA with a palatable vehicle, such as jelly cubes.

-

Dosing Regimen: Provide the PCPA-containing jelly at an estimated dose of 500 mg/kg on days 1 and 2, followed by 250 mg/kg for the subsequent 5 days.

-

Control Group: A control group should receive the vehicle without PCPA.

Measurement of Serotonin and 5-HIAA by HPLC-ECD

This protocol outlines the measurement of serotonin and its metabolite 5-HIAA in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Objective: To quantify the levels of serotonin and 5-HIAA in brain tissue following PCPA treatment.

Materials:

-

Brain tissue samples (e.g., hippocampus, prefrontal cortex, striatum)

-

Perchloric acid (PCA) solution (e.g., 0.1 M) containing an internal standard

-

Homogenizer

-

Centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate-citrate buffer with methanol)

-

Standards for serotonin and 5-HIAA

Procedure:

-

Tissue Preparation:

-

Dissect the brain region of interest on ice.

-

Weigh the tissue sample.

-

Homogenize the tissue in a known volume of ice-cold PCA solution.

-

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Sample Collection: Collect the supernatant, which contains the monoamines.

-

HPLC Analysis:

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate serotonin and 5-HIAA on the C18 column using an isocratic mobile phase.

-

Detect the compounds using an electrochemical detector set at an appropriate oxidizing potential.

-

-

Quantification:

-

Generate a standard curve using known concentrations of serotonin and 5-HIAA.

-

Calculate the concentration of serotonin and 5-HIAA in the tissue samples based on the peak areas relative to the standard curve and the internal standard. Results are typically expressed as ng/mg of tissue.

-

Visualizations

The following diagrams illustrate the serotonin biosynthesis pathway and a typical experimental workflow for in vivo studies with PCPA.

References

- 1. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 5-hydroxytryptophan, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 9. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

Foundational Research on 4-Chloro-L-phenylalanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-L-phenylalanine hydrochloride (L-PCPA HCl) is a synthetic amino acid derivative that serves as a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. This targeted action makes it an invaluable tool in neuroscience research for investigating the role of serotonin in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the foundational research on this compound, including its chemical properties, mechanism of action, and established experimental protocols. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a derivative of the essential amino acid L-phenylalanine.[1][2] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [1] |

| Molar Mass | 236.1 g/mol | [1] |

| Melting Point | 244 - 246°C | [1] |

| Solubility | Soluble in water and alcohol. | [1][2] |

| Appearance | White to off-white solid. | [1] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [1] |

Mechanism of Action: Serotonin Depletion

The primary mechanism of action of 4-Chloro-L-phenylalanine is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, the initial and rate-limiting step in serotonin synthesis.[3][4][5] By inhibiting both isoforms of this enzyme, TPH1 and TPH2, L-PCPA effectively depletes serotonin levels in the brain and peripheral tissues.[3] This depletion can be substantial, with studies in rats demonstrating a reduction of brain serotonin content by up to 90% or more.[5]

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by 4-Chloro-L-phenylalanine.

Quantitative Data

In Vivo Serotonin Depletion

The administration of 4-Chloro-L-phenylalanine leads to a significant and time-dependent depletion of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.

| Animal Model | Dosage | Time Point | Brain Region | Serotonin Depletion (%) | 5-HIAA Depletion (%) | Reference |

| Rat | 300 mg/kg i.p. (single dose) | 72 hours | Whole Brain | ~90% | ~90% | [6] |

| Rat | 150 mg/kg i.p. | 24 hours | Frontal Cortex | ~50% | >50% | |

| Cat | 3 x 150 mg/kg/12h i.p. | 36 hours | Hypothalamus, Midbrain, Amygdala | Significant | Significant | [7] |

| Rat | 1000 mg/kg | Not specified | Whole Brain | 90.6% | 91.8% | [8] |

Pharmacokinetic and Toxicity Data

Detailed pharmacokinetic parameters and a definitive LD50 for this compound are not consistently reported in publicly available literature. The toxicity profile indicates that it may cause irritation to the eyes, skin, and respiratory tract.[1][2]

| Parameter | Value | Reference |

| Acute Toxicity | May cause irritation to eyes, skin, and respiratory tract. | [1][2] |

| LD50 (Oral) | Data not available | |

| Pharmacokinetics | Data not available |

Experimental Protocols

Serotonin Depletion in Rodents

Objective: To induce a significant depletion of central serotonin levels for behavioral or neurochemical studies.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Vehicle (e.g., saline, or saline with a solubilizing agent like Tween 80)

-

Syringes and needles for injection (if applicable)

-

Animal balance

Protocol (Intraperitoneal Injection):

-

Preparation of Dosing Solution: Dissolve this compound in sterile saline. The solubility can be limited, and gentle warming or the use of a small amount of a solubilizing agent may be necessary. A common dose is 150-300 mg/kg.

-

Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Administration: Weigh the animal to determine the correct injection volume. Administer the prepared solution via intraperitoneal (i.p.) injection. For a sustained depletion, injections may be repeated over several days.[7]

-

Time Course: Maximum serotonin depletion is typically observed 2-4 days post-injection. The duration of significant depletion can last for up to two weeks.

-

Verification (Optional but Recommended): At the end of the study, brain tissue can be collected and analyzed for serotonin and 5-HIAA levels using HPLC to confirm the extent of depletion.

Tryptophan Hydroxylase Inhibition Assay

Objective: To measure the in vitro inhibitory activity of 4-Chloro-L-phenylalanine on tryptophan hydroxylase.

Materials:

-

Purified or recombinant tryptophan hydroxylase

-

L-tryptophan (substrate)

-

Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin)

-

This compound (inhibitor)

-

Assay buffer (e.g., HEPES or phosphate buffer)

-

HPLC system with fluorescence or electrochemical detection

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, L-tryptophan, and cofactors.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding tryptophan hydroxylase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the product, 5-hydroxy-L-tryptophan, using HPLC.

-

Data Analysis: Calculate the rate of product formation at each inhibitor concentration and determine the IC50 value.

High-Performance Liquid Chromatography (HPLC) for Serotonin and Metabolites

Objective: To quantify the levels of serotonin and 5-HIAA in brain tissue homogenates.

Materials:

-

Brain tissue samples

-

Homogenization buffer (e.g., perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical or fluorescence detector

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Standards for serotonin and 5-HIAA

Protocol:

-

Sample Preparation: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.

-

Filtration: Filter the supernatant through a 0.22 µm filter.

-

Injection: Inject a defined volume of the filtered supernatant into the HPLC system.

-

Chromatographic Separation: Elute the compounds using the specified mobile phase and flow rate.

-

Detection: Detect serotonin and 5-HIAA using an electrochemical or fluorescence detector set at the appropriate potentials or wavelengths.

-